molecular formula C16H21NOS2 B12000654 (5E)-5-(3-cyclohexen-1-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(3-cyclohexen-1-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12000654
M. Wt: 307.5 g/mol
InChI Key: MQNBIOYBSHKTFZ-SDNWHVSQSA-N
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Description

(5E)-5-(3-cyclohexen-1-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a cyclohexyl group, and a cyclohexenylmethylene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-cyclohexen-1-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of cyclohexyl isothiocyanate with 3-cyclohexen-1-ylmethylene-2-thioxo-1,3-thiazolidin-4-one under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3-cyclohexen-1-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

(5E)-5-(3-cyclohexen-1-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-(3-cyclohexen-1-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(3-cyclohexen-1-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
  • 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
  • 4-(3-cyclohexen-1-yl)pyridine

Uniqueness

(5E)-5-(3-cyclohexen-1-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with both cyclohexyl and cyclohexenylmethylene groups

Properties

Molecular Formula

C16H21NOS2

Molecular Weight

307.5 g/mol

IUPAC Name

(5E)-5-(cyclohex-3-en-1-ylmethylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H21NOS2/c18-15-14(11-12-7-3-1-4-8-12)20-16(19)17(15)13-9-5-2-6-10-13/h1,3,11-13H,2,4-10H2/b14-11+

InChI Key

MQNBIOYBSHKTFZ-SDNWHVSQSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3CCC=CC3)/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3CCC=CC3)SC2=S

Origin of Product

United States

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